![molecular formula C9H10FNO4S B181053 N-[(4-fluorophenyl)sulfonyl]-beta-alanine CAS No. 208121-88-4](/img/structure/B181053.png)

N-[(4-fluorophenyl)sulfonyl]-beta-alanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

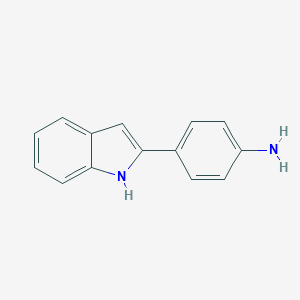

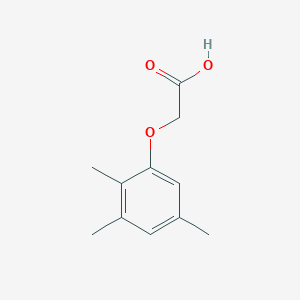

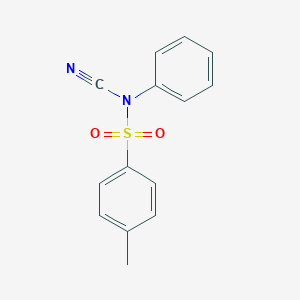

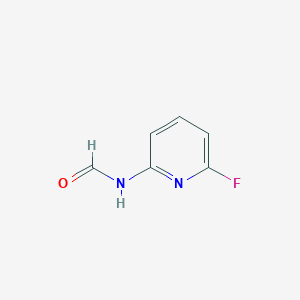

“N-[(4-fluorophenyl)sulfonyl]-beta-alanine” is a chemical compound with the molecular formula C9H10FNO4S and a molecular weight of 247.25 . It is a specialty product used in proteomics research .

Molecular Structure Analysis

The InChI code for “N-[(4-fluorophenyl)sulfonyl]-beta-alanine” is 1S/C9H10FNO4S/c10-7-1-3-8(4-2-7)16(14,15)11-6-5-9(12)13/h1-4,11H,5-6H2,(H,12,13) . This indicates the presence of a fluorophenyl group attached to a sulfonyl group, which is in turn attached to a beta-alanine molecule .

Scientific Research Applications

Organic Synthesis

“N-[(4-fluorophenyl)sulfonyl]-beta-alanine” serves as a building block in organic synthesis. Its sulfonyl fluoride group is particularly reactive, making it a valuable intermediate for constructing more complex molecules. This compound can be used to introduce fluorine-containing motifs, which are common in pharmaceuticals due to their ability to modulate biological activity .

Chemical Biology

In chemical biology, this compound’s ability to interact with proteins through its sulfonyl group can be exploited. It can act as a proteomics tool, helping to label or modify proteins, which is essential for understanding protein function and interaction .

Drug Discovery

The introduction of the sulfonyl group into drug candidates can improve their metabolic stability, making “N-[(4-fluorophenyl)sulfonyl]-beta-alanine” a useful reagent in drug discovery. Its structural motif is found in several drug molecules, indicating its importance in medicinal chemistry .

Materials Science

In materials science, the compound’s unique properties can be utilized to develop new materials with specific characteristics, such as enhanced durability or chemical resistance. The fluorine atom can impart high thermal stability and resistance to oxidative degradation .

Proteomics Research

As a specialty product for proteomics research, “N-[(4-fluorophenyl)sulfonyl]-beta-alanine” can be used to study protein expression and modification. It can help in identifying protein markers for diseases or in the development of targeted therapies .

Bioorthogonal Chemistry

This compound plays a role in bioorthogonal chemistry, where it can be used in click chemistry reactions that occur inside living organisms without interfering with natural biochemical processes. This is crucial for tagging biomolecules in vivo .

Fluorosulfonylation

Direct fluorosulfonylation with fluorosulfonyl radicals, derived from compounds like “N-[(4-fluorophenyl)sulfonyl]-beta-alanine”, is an efficient method for producing sulfonyl fluorides. This technique is valuable for synthesizing diverse functionalized sulfonyl fluorides with potential applications in various fields .

Mechanism of Action

While the specific mechanism of action for “N-[(4-fluorophenyl)sulfonyl]-beta-alanine” is not available, sulfonamides in general are known to be competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

properties

IUPAC Name |

3-[(4-fluorophenyl)sulfonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO4S/c10-7-1-3-8(4-2-7)16(14,15)11-6-5-9(12)13/h1-4,11H,5-6H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDQZLIWXZJFLPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)NCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353894 |

Source

|

| Record name | N-[(4-fluorophenyl)sulfonyl]-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-fluorophenyl)sulfonyl]-beta-alanine | |

CAS RN |

208121-88-4 |

Source

|

| Record name | N-[(4-fluorophenyl)sulfonyl]-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(E)-2-quinolin-7-ylethenyl]aniline](/img/structure/B180970.png)